

Synthesis Protocol for FR 64822: A Detailed Application Note for Researchers

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Compound of Interest

Compound Name: FR 64822

Cat. No.: B1674032

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This document provides a detailed application note and protocol for the synthesis of **FR 64822**, a carbocyclic analogue of 7-deazaguanosine. The information presented is compiled from established chemical literature and is intended to guide researchers in the replication of this synthesis.

Introduction

FR 64822, systematically named 2-amino-7-[(1R,2R,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-pyrrolo[2,3-d]pyrimidin-4-one, is a molecule of interest in medicinal chemistry due to its structural similarity to nucleoside analogues. While a specific synthesis protocol for the single enantiomer "**FR 64822**" is not widely available in published literature, a method for the synthesis of its racemic mixture and diastereomers has been reported. This protocol is based on the work of Legraverend et al. (1985), who described the synthesis of these carbocyclic analogues of 7-deazaguanosine and evaluated their antiviral activity.^[1] This document provides a detailed methodology based on their findings.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target compound and its diastereomers as described in the foundational literature.

Step	Reaction	Starting Materials	Reagents	Product	Yield (%)
1	Chlorination/ Ozonolysis	5-Allyl-2-amino-4,6-dihydroxypyrimidine	POCl ₃ , O ₃	(2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde	Not specified
2	Acetalization	(2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde	Ethanol	2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine	Not specified
3	Cyclization/Condensation	2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine, Aminocyclopentitol derivative	-	(+/-)-2-Amino-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one and diastereomers	Not specified

Experimental Protocols

The synthesis of the target molecule involves a multi-step process, beginning with the preparation of a functionalized pyrimidine core, followed by its condensation with a carbocyclic amine.

Protocol 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

This protocol is adapted from general synthesis strategies for pyrrolo[2,3-d]pyrimidines.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Synthesis of (2-Amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde:

- To a solution of 5-allyl-2-amino-4,6-dihydroxypyrimidine in an appropriate solvent, add phosphorus oxychloride (POCl_3) and heat the mixture to effect chlorination.
- After cooling, the reaction mixture is carefully quenched and the chlorinated intermediate is isolated.
- The isolated product is then dissolved in a suitable solvent (e.g., dichloromethane/methanol) and subjected to ozonolysis at low temperature ($-78\text{ }^\circ\text{C}$).
- Work-up with a reducing agent (e.g., dimethyl sulfide) yields the target acetaldehyde.

2. Synthesis of 2-Amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine:

- The crude (2-amino-4,6-dichloro-pyrimidin-5-yl)acetaldehyde is dissolved in ethanol.
- The solution is treated with a catalytic amount of acid to promote the formation of the diethyl acetal.
- The product is isolated and purified by standard chromatographic techniques.

Protocol 2: Synthesis of the Aminocyclopentitol Moiety

The synthesis of the specific aminocyclopentitol side chain is a critical step. General methods for the synthesis of aminocyclopentitols can be employed.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The synthesis of the required racemic trans-2,3-dihydroxy-4-aminomethyl-cyclopentanol would typically involve:

- Starting Material: A suitable cyclopentene derivative.
- Key Steps:
 - Epoxidation of the double bond.
 - Ring-opening of the epoxide with an amine or azide.

- Hydroxylation of the remaining double bond (e.g., using OsO₄).
- Reduction of the azide (if used) to the amine.
- Protection and deprotection of functional groups as necessary.

Protocol 3: Condensation and Final Product Formation[1]

1. Condensation Reaction:

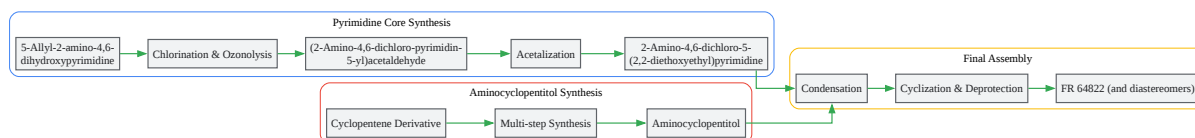
- A mixture of 2-amino-4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine and the appropriate aminocyclopentitol derivative is heated in a suitable solvent (e.g., ethanol or DMF).
- The reaction leads to the displacement of one of the chloro substituents by the amino group of the cyclopentane ring.

2. Cyclization and Deprotection:

- The intermediate from the condensation step is treated with an acid to hydrolyze the acetal and promote intramolecular cyclization to form the pyrrole ring of the pyrrolo[2,3-d]pyrimidine system.
- The remaining chloro group is hydrolyzed to the corresponding hydroxyl group (keto form) under the reaction conditions.
- Any protecting groups on the hydroxyls of the cyclopentane ring are removed using standard procedures (e.g., acid or base hydrolysis, hydrogenolysis).
- The final product, a mixture of diastereomers including the racemic form of **FR 64822**, is purified by chromatography.

Visualizations

Experimental Workflow

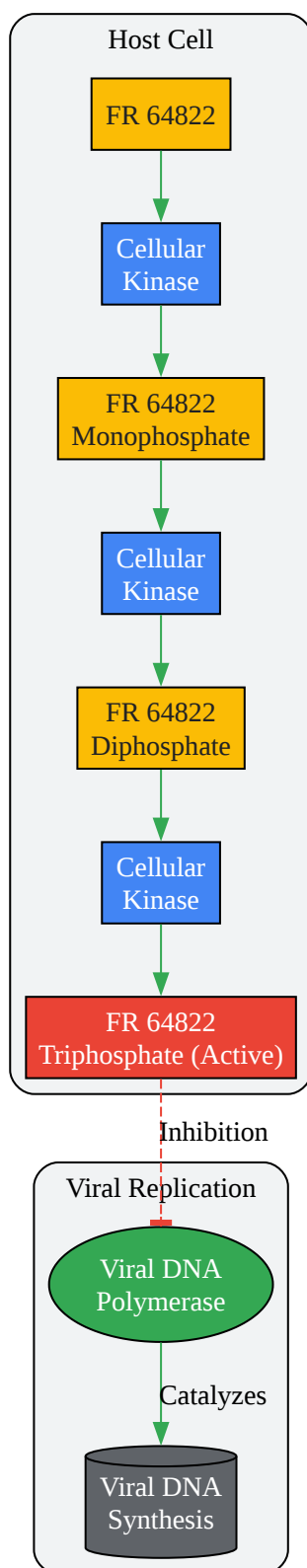


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Caption: Synthetic workflow for **FR 64822** and its diastereomers.

Signaling Pathway Context

Carbocyclic nucleoside analogues, such as the 7-deazaguanosine analogues to which **FR 64822** belongs, can potentially interfere with cellular signaling pathways that involve purine metabolism and nucleic acid synthesis. While the specific targets of **FR 64822** are not detailed in the available literature, a general representation of potential interactions is shown below. These compounds can be phosphorylated by cellular kinases to their active triphosphate forms, which can then inhibit viral DNA polymerases or be incorporated into viral DNA, leading to chain termination. This mechanism is particularly relevant for their antiviral activity.^[1]



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Caption: Potential mechanism of action for antiviral activity.

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